molecular formula C11H12N2OS B1449491 2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one CAS No. 519152-00-2

2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one

Cat. No. B1449491
CAS RN: 519152-00-2
M. Wt: 220.29 g/mol
InChI Key: SNHJWLUUMIHIPC-UHFFFAOYSA-N
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Description

“2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one” is a chemical compound with the molecular formula C11H12N2OS and a molecular weight of 220.29 .


Molecular Structure Analysis

The molecular structure of “2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one” consists of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom, attached to a dimethylphenyl group and an amino group .

Scientific Research Applications

Structural and Conformational Studies

  • Conformational Properties : Research has shown that the dihedral angles between the thiazole moiety and chloroaryl groups in similar compounds significantly affect their conformation, with intermolecular hydrogen bonds influencing the stabilization of specific rotamers (Bernès et al., 2002).

Synthesis and Bioactivity

  • Synthesis and Biological Evaluation : N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, which are structurally similar, have been synthesized and evaluated for anti-inflammatory activity. These compounds have shown direct inhibition of 5-lipoxygenase, an enzyme involved in inflammation-related diseases (Suh et al., 2012).
  • Antibacterial and Antioxidant Activities : Derivatives like 2,5-disubstituted-1,3,4-thiadiazoles and related compounds have been synthesized and evaluated for their antioxidant and urease inhibition activities. Certain derivatives have shown exceptional antioxidant activity (Khan et al., 2010).

Chemical and Structural Analysis

  • Quantum Chemical Studies : Thiazole derivatives have been the subject of quantum chemical and molecular dynamics simulation studies, particularly for their applications as corrosion inhibitors of iron. These studies involve calculations of various quantum chemical parameters and binding energies (Kaya et al., 2016).

Applications in Materials Science

  • Corrosion Inhibition : Investigations into thiazoles as corrosion inhibitors for copper have been conducted. These studies included potentiodynamic polarization, electrochemical impedance spectroscopy, and computational studies, revealing high inhibition efficiencies (Farahati et al., 2019).

Therapeutic Potential

  • Cytotoxicity and Anticancer Activity : Research has been done on 2-amino-1-aryl-5-(3,3-dimethyl-2-oxobutylidene)-4-oxo-N-(thiazol-5-yl)-4,5-dihydro-1H-pyrrole-3-carboxamides for their cytotoxic activity against gastrointestinal stromal tumor cells. Some compounds exhibited significant cytotoxic activity and radical-binding activity (Zykova et al., 2018).

Antibacterial Activity

  • Antibacterial Efficacy : Bis[2-amino-4-phenyl-5-thiazolyl] disulfides, similar in structure, have been synthesized and shown significant activity against certain Gram-positive and Gram-negative bacteria (Siddiqui et al., 2007).

properties

IUPAC Name

2-(2,5-dimethylphenyl)imino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-3-4-8(2)9(5-7)12-11-13-10(14)6-15-11/h3-5H,6H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHJWLUUMIHIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=C2NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one
Reactant of Route 2
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2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one
Reactant of Route 3
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2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one
Reactant of Route 4
2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one
Reactant of Route 5
2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one
Reactant of Route 6
2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one

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